molecular formula C18H24N2O4S B1139130 Dansyl-DL-leucine cyclohexylammonium salt CAS No. 102783-70-0

Dansyl-DL-leucine cyclohexylammonium salt

Cat. No.: B1139130
CAS No.: 102783-70-0
M. Wt: 364.46
InChI Key:
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Description

Dansyl-DL-leucine cyclohexylammonium salt is a complex organic compound known for its unique chemical structure and properties. It is often referred to in scientific literature for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a cyclohexanamine group and a naphthalen-1-yl sulfonylamino group, which contribute to its distinct chemical behavior .

Preparation Methods

The synthesis of Dansyl-DL-leucine cyclohexylammonium salt involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of cyclohexanamine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride, followed by the addition of 4-methylpentanoic acid. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Dansyl-DL-leucine cyclohexylammonium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other complex molecules. In biology, it serves as a fluorescent probe due to its naphthalene moiety, which exhibits strong fluorescence properties. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases . Additionally, it finds applications in the industry as a component in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of Dansyl-DL-leucine cyclohexylammonium salt involves its interaction with specific molecular targets. The compound’s sulfonylamino group can form strong interactions with proteins and enzymes, modulating their activity. The naphthalene moiety contributes to its ability to intercalate with DNA, affecting gene expression and cellular functions. These interactions are crucial for its biological and therapeutic effects .

Comparison with Similar Compounds

Dansyl-DL-leucine cyclohexylammonium salt can be compared with similar compounds such as Dansyl-DL-aspartic acid and Dansyl-DL-valine. These compounds share the naphthalene sulfonylamino group but differ in their amino acid components. The unique combination of cyclohexanamine and 4-methylpentanoic acid in the target compound provides distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWMTLYBLHMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745501
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]leucine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-70-0
Record name Cyclohexanamine compd. with N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]leucine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102783-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]leucine--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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